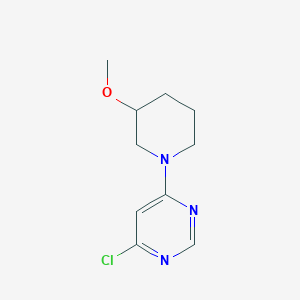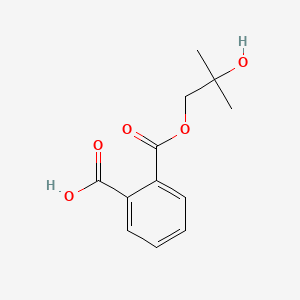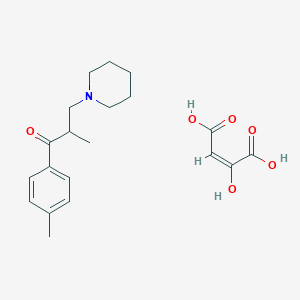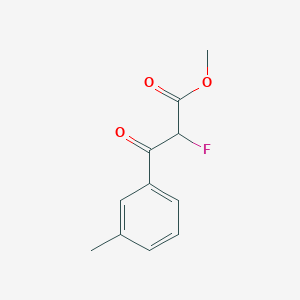
N-(3-N-Butyl)norbuprenorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-N-Butyl)norbuprenorphine is a derivative of norbuprenorphine, which is a major active metabolite of the opioid modulator buprenorphine. This compound is known for its interaction with various opioid receptors and is used in scientific research for its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-N-Butyl)norbuprenorphine involves the N-alkylation of norbuprenorphine with butyl halides under basic conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-N-Butyl)norbuprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various N-alkyl derivatives.
Applications De Recherche Scientifique
N-(3-N-Butyl)norbuprenorphine is used extensively in scientific research due to its interaction with opioid receptors. It is employed in:
Chemistry: As a reagent in the stabilization of buprenorphine.
Biology: Studying the effects on opioid receptors.
Medicine: Researching potential therapeutic applications for pain management and opioid addiction treatment.
Mécanisme D'action
N-(3-N-Butyl)norbuprenorphine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a partial agonist at the μ-opioid receptor and a weak antagonist at the κ-opioid receptor. This dual activity results in analgesic effects with a lower risk of respiratory depression compared to full agonists .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Norbuprenorphine
- Buprenorphine
- N-(3-Butenyl)norbuprenorphine
Uniqueness
N-(3-N-Butyl)norbuprenorphine is unique due to its specific N-alkyl substitution, which alters its pharmacokinetic and pharmacodynamic properties. This modification enhances its stability and interaction with opioid receptors, making it a valuable compound for research .
Propriétés
Formule moléculaire |
C29H43NO4 |
|---|---|
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
(1S,2S,6R,14R,15R,16R)-5-butyl-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H43NO4/c1-7-8-14-30-15-13-28-22-18-9-10-19(31)23(22)34-24(28)29(33-6)12-11-27(28,21(30)16-18)17-20(29)26(5,32)25(2,3)4/h9-10,20-21,24,31-32H,7-8,11-17H2,1-6H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
Clé InChI |
XIROWXSHVUJQLM-IHFGGWKQSA-N |
SMILES isomérique |
CCCCN1CC[C@]23[C@@H]4[C@]5(CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@@H]5[C@@](C)(C(C)(C)C)O)OC |
SMILES canonique |
CCCCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)CC5C(C)(C(C)(C)C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)





![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)

